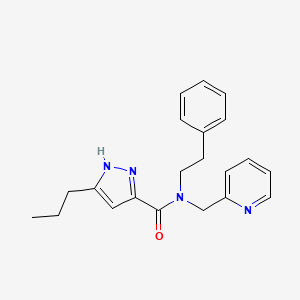![molecular formula C16H17N3O3 B5903551 [(3-{[(2-pyridin-4-ylethyl)amino]carbonyl}phenyl)amino]acetic acid](/img/structure/B5903551.png)
[(3-{[(2-pyridin-4-ylethyl)amino]carbonyl}phenyl)amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3-{[(2-pyridin-4-ylethyl)amino]carbonyl}phenyl)amino]acetic acid, also known as PAC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PAC has been studied for its ability to act as a chelating agent, a ligand, and a potential therapeutic agent.
Mecanismo De Acción
The mechanism of action of [(3-{[(2-pyridin-4-ylethyl)amino]carbonyl}phenyl)amino]acetic acid is not fully understood, but it is believed to act as a chelating agent and a ligand for proteins. [(3-{[(2-pyridin-4-ylethyl)amino]carbonyl}phenyl)amino]acetic acid has been shown to bind to metal ions, such as copper and zinc, and to proteins, such as human serum albumin. This binding may alter the activity of these molecules and lead to physiological effects.
Biochemical and Physiological Effects:
[(3-{[(2-pyridin-4-ylethyl)amino]carbonyl}phenyl)amino]acetic acid has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that [(3-{[(2-pyridin-4-ylethyl)amino]carbonyl}phenyl)amino]acetic acid can inhibit the growth of cancer cells and reduce the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease. In vivo studies have shown that [(3-{[(2-pyridin-4-ylethyl)amino]carbonyl}phenyl)amino]acetic acid can reduce inflammation and oxidative stress in animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using [(3-{[(2-pyridin-4-ylethyl)amino]carbonyl}phenyl)amino]acetic acid in lab experiments include its high purity and stability, its ability to act as a chelating agent and a ligand for proteins, and its potential therapeutic applications. The limitations of using [(3-{[(2-pyridin-4-ylethyl)amino]carbonyl}phenyl)amino]acetic acid in lab experiments include its cost, its potential toxicity, and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on [(3-{[(2-pyridin-4-ylethyl)amino]carbonyl}phenyl)amino]acetic acid. These include further studies on its mechanism of action, its potential as a therapeutic agent for various diseases, and its applications in chemistry and biology. Additionally, the development of new synthesis methods for [(3-{[(2-pyridin-4-ylethyl)amino]carbonyl}phenyl)amino]acetic acid may lead to improved yields and purity, as well as new applications for this compound.
Métodos De Síntesis
[(3-{[(2-pyridin-4-ylethyl)amino]carbonyl}phenyl)amino]acetic acid can be synthesized through a multi-step process that involves the reaction of 2-bromo-4'-nitroacetophenone with 2-pyridin-4-ylethylamine, followed by reduction and deprotection steps. This method has been reported in several research articles and has been optimized for high yields and purity.
Aplicaciones Científicas De Investigación
[(3-{[(2-pyridin-4-ylethyl)amino]carbonyl}phenyl)amino]acetic acid has been studied for its potential applications in various fields, including chemistry, biology, and medicine. In chemistry, [(3-{[(2-pyridin-4-ylethyl)amino]carbonyl}phenyl)amino]acetic acid has been used as a chelating agent for metal ions, such as copper and zinc. In biology, [(3-{[(2-pyridin-4-ylethyl)amino]carbonyl}phenyl)amino]acetic acid has been studied as a ligand for proteins, such as human serum albumin. In medicine, [(3-{[(2-pyridin-4-ylethyl)amino]carbonyl}phenyl)amino]acetic acid has been investigated for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.
Propiedades
IUPAC Name |
2-[3-(2-pyridin-4-ylethylcarbamoyl)anilino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-15(21)11-19-14-3-1-2-13(10-14)16(22)18-9-6-12-4-7-17-8-5-12/h1-5,7-8,10,19H,6,9,11H2,(H,18,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQWCZDGRKDUGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NCC(=O)O)C(=O)NCCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[(2-chlorobenzyl)thio]acetyl}-N-ethylpyrrolidine-3-carboxamide](/img/structure/B5903469.png)
![N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(methylsulfonyl)benzamide](/img/structure/B5903475.png)
![3-({4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)hexanoic acid](/img/structure/B5903482.png)
amino]methyl}-N-methylpyridin-2-amine](/img/structure/B5903511.png)
![4-(1H-imidazol-1-ylmethyl)-1-{[5-(pyrimidin-2-ylthio)-2-furyl]methyl}piperidin-4-ol](/img/structure/B5903516.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(1H-1,2,3-benzotriazol-1-yl)propan-1-amine](/img/structure/B5903519.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-prop-2-yn-1-ylprop-2-en-1-amine](/img/structure/B5903530.png)
![N-(4-{2-[sec-butyl(3-thienylmethyl)amino]-2-oxoethyl}phenyl)cyclopropanecarboxamide](/img/structure/B5903540.png)
![N-[2-(2-methyl-1H-indol-1-yl)ethyl]-2-(1-methyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5903544.png)
![N-allyl-2-methyl-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5903558.png)
![N-ethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B5903564.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-1-methylethyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5903579.png)
![N-cyclopentyl-N'-{3-[(5-methylpyridin-2-yl)amino]propyl}succinamide](/img/structure/B5903590.png)